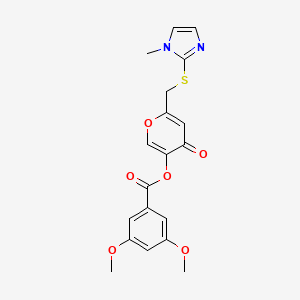

(R)-N-(Pyridin-3-ylmethyl)piperidin-3-amine trihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

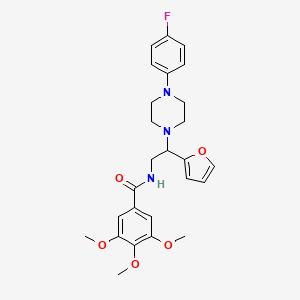

(R)-N-(Pyridin-3-ylmethyl)piperidin-3-amine trihydrochloride is a useful research compound. Its molecular formula is C11H20Cl3N3 and its molecular weight is 300.65. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalysis and Organic Synthesis

(R)-N-(Pyridin-3-ylmethyl)piperidin-3-amine trihydrochloride is implicated in the field of catalysis, particularly in C-N bond-forming cross-coupling reactions. These reactions are crucial for synthesizing complex organic molecules. The compound's role in recyclable copper catalyst systems for such reactions, involving aryl halides and arylboronic acids, highlights its significance in sustainable chemistry practices, aiming for commercial exploitation due to the benefits of recyclability and efficiency in organic synthesis (Kantam et al., 2013).

Water Treatment and Desalination

In the context of water treatment and desalination, this compound contributes to the development of semi-aromatic polyamide thin-film composite (TFC) membranes. These membranes, prepared via interfacial polymerization, are used in reverse osmosis (RO) and nanofiltration (NF) processes. Their structural composition and separation characteristics are pivotal for removing harmful ions and organics from water, showcasing the compound's potential in addressing global water scarcity challenges (Gohil & Ray, 2017).

Synthesis of N-heterocycles

Another significant application is in the synthesis of N-heterocycles, where this compound serves as a starting material or intermediate. The synthesis of chiral sulfinamides and their use in producing piperidines, pyrrolidines, azetidines, and their fused derivatives, which are foundational structures in many natural products and pharmaceuticals, underscores its utility in medicinal chemistry (Philip et al., 2020).

Optical Sensors and Medicinal Chemistry

Furthermore, the compound is relevant in the development of optical sensors and in medicinal chemistry, where derivatives of pyridine and pyrrolidine exhibit a broad spectrum of biological activities. These activities include acting as potent N-oxide compounds with applications in anticancer, antibacterial, and anti-inflammatory treatments. The versatility of this compound and its derivatives in forming coordination complexes and catalysis, as well as their medicinal properties, are crucial for advancing drug development and synthetic methodology (Li et al., 2019).

Properties

IUPAC Name |

(3R)-N-(pyridin-3-ylmethyl)piperidin-3-amine;trihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3.3ClH/c1-3-10(7-12-5-1)8-14-11-4-2-6-13-9-11;;;/h1,3,5,7,11,13-14H,2,4,6,8-9H2;3*1H/t11-;;;/m1.../s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIWQCNZCUBMWFJ-HCEFKKQBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)NCC2=CN=CC=C2.Cl.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CNC1)NCC2=CN=CC=C2.Cl.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20Cl3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[3-(Trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B2657970.png)

![6-{[3,3-Bis(trifluoromethyl)pyrrolidin-1-yl]methyl}-6-azabicyclo[3.2.0]heptan-7-one](/img/structure/B2657971.png)

![(4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone](/img/structure/B2657979.png)

![N-[4-(2,6-dimethyl-4-piperidin-1-ylphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B2657980.png)

![Methyl 3-{[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B2657982.png)

![6-Tert-butyl-2-[1-[2-(2-chlorophenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2657987.png)

![N-{[4-fluoro-2-(4-fluorophenyl)phenyl]sulfamoyl}acetamide](/img/structure/B2657988.png)